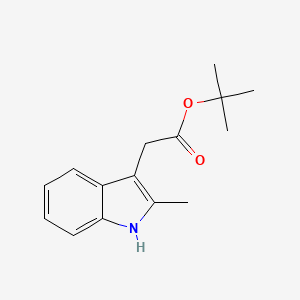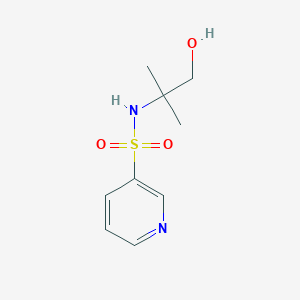![molecular formula C13H8BrNO B13878567 2-(4-Bromophenyl)furo[3,2-c]pyridine](/img/structure/B13878567.png)
2-(4-Bromophenyl)furo[3,2-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)furo[3,2-c]pyridine is a heterocyclic compound that contains both furan and pyridine rings. It is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)furo[3,2-c]pyridine typically involves the reaction of substituted furan and pyridine derivatives. One common method involves the cyclization of substituted furopropenoic acids, which are prepared from appropriate aldehydes under Doebner’s conditions. These acids are then converted to the corresponding azides, which are cyclized by heating in Dowtherm to form furopyridones. The furopyridones are then aromatized with phosphorus oxychloride to yield chloro derivatives of furo[3,2-c]pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromophenyl)furo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by nucleophiles such as alkoxides (e.g., sodium ethoxide, propoxide, and isopropoxide) to form corresponding alkoxy derivatives.
Reduction Reactions: The chloro derivatives of furo[3,2-c]pyridine can be reduced with hydrazine hydrate in the presence of a catalyst such as palladium on carbon to form amino derivatives.
Common Reagents and Conditions
Phosphorus Oxychloride: Used for aromatization of furopyridones to chloro derivatives.
Hydrazine Hydrate: Used for reduction reactions.
Alkoxides: Used for nucleophilic substitution reactions.
Major Products Formed
Amino Derivatives: Formed from the reduction of chloro derivatives.
Alkoxy Derivatives: Formed from nucleophilic substitution reactions with alkoxides.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenyl)furo[3,2-c]pyridine has several scientific research applications, including:
Photosensitizers: The compound has been used in the development of AIE-active photosensitizers for specific imaging and photodynamic ablation of Gram-positive bacteria.
Biological Studies: The compound’s unique structure makes it a valuable tool in studying protein-ligand interactions and other biological processes.
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenyl)furo[3,2-c]pyridine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The presence of the nitrogen atom in the pyridine ring allows it to act as a hydrogen bond acceptor, facilitating additional protein-ligand interactions. This can lead to specific binding to target proteins and modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Furo[2,3-b]pyridine
- Furo[2,3-c]pyridine
- Furo[3,2-b]pyridine
Uniqueness
2-(4-Bromophenyl)furo[3,2-c]pyridine is unique due to its specific substitution pattern and the presence of the bromine atom, which can be further modified through various chemical reactions.
Eigenschaften
Molekularformel |
C13H8BrNO |
|---|---|
Molekulargewicht |
274.11 g/mol |
IUPAC-Name |
2-(4-bromophenyl)furo[3,2-c]pyridine |
InChI |
InChI=1S/C13H8BrNO/c14-11-3-1-9(2-4-11)13-7-10-8-15-6-5-12(10)16-13/h1-8H |
InChI-Schlüssel |
XDMOOFQHCFNROY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC3=C(O2)C=CN=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 6-amino-5-[3-(ethyloxy)-3-oxopropyl]-2-pyridinecarboxylate](/img/structure/B13878513.png)


![2-[(2-Chloro-5-methylpyrimidin-4-yl)amino]benzamide](/img/structure/B13878537.png)

![4-[2-(3,4-Dimethylpiperazin-1-yl)ethyl]aniline](/img/structure/B13878541.png)
![2-[(3-chloro-2H-indazol-5-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide](/img/structure/B13878545.png)



![3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid](/img/structure/B13878564.png)
